N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1935659-50-9
VCID: VC7306664
InChI: InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13)
SMILES: CC1=CC2=C(N1)C(=NC=N2)NCC=C
Molecular Formula: C10H12N4
Molecular Weight: 188.234

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

CAS No.: 1935659-50-9

Cat. No.: VC7306664

Molecular Formula: C10H12N4

Molecular Weight: 188.234

* For research use only. Not for human or veterinary use.

N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine - 1935659-50-9

Specification

CAS No. 1935659-50-9
Molecular Formula C10H12N4
Molecular Weight 188.234
IUPAC Name 6-methyl-N-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Standard InChI InChI=1S/C10H12N4/c1-3-4-11-10-9-8(12-6-13-10)5-7(2)14-9/h3,5-6,14H,1,4H2,2H3,(H,11,12,13)
Standard InChI Key HKCPWFLBGDDVCD-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C(=NC=N2)NCC=C

Introduction

Synthesis and Reaction Optimization

The synthesis of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can be conceptualized through a multi-step route inspired by methodologies for analogous pyrrolo[3,2-d]pyrimidine derivatives. A key intermediate in such syntheses is the 2'-(alkylsulfonyl)-pyrrolo[2,3-d]pyrimidine, which undergoes nucleophilic substitution with heteroaryl amines .

Stepwise Synthesis Strategy

  • Core Formation: The pyrrolo[3,2-d]pyrimidine scaffold is typically constructed from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Cyclization via a Claisen rearrangement or related -sigmatropic process generates the bicyclic structure .

  • Methyl Group Introduction: Methylation at the 6-position is achieved through alkylation or via a Friedel-Crafts-type reaction during the cyclization step, leveraging the electron-rich nature of the pyrrole ring .

  • Allyl Amine Coupling: The 4-chloro intermediate undergoes displacement with allyl amine under optimized conditions. As demonstrated in patent WO2018005865A1, coupling reactions using alkyl sulfones/sulfoxides as leaving groups proceed efficiently at low temperatures (5–20°C) with LiHMDS as a base in THF, yielding the desired amine in >50% yield .

Critical Reaction Parameters:

  • Temperature: Maintaining the reaction below 20°C minimizes side reactions .

  • Stoichiometry: A 3:1 ratio of allyl amine to sulfone intermediate ensures complete conversion .

  • Workup: Quenching with ammonium chloride facilitates isolation via crystallization, avoiding chromatography .

Structural and Spectroscopic Characterization

The molecular structure of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine (C₁₀H₁₃N₅) features distinct regions for spectroscopic analysis:

NMR Spectral Data (Predicted)

  • ¹H NMR:

    • Allyl group: δ 5.1–5.9 ppm (m, 3H, CH₂=CH–CH₂–), δ 3.8–4.2 ppm (d, 2H, N–CH₂–).

    • Methyl group: δ 2.5 ppm (s, 3H, C6–CH₃).

    • Pyrrolo-protons: δ 6.8–7.5 ppm (m, 2H, H-2 and H-7) .

  • ¹³C NMR:

    • C6–CH₃: δ 22.1 ppm.

    • Allyl carbons: δ 117.4 (CH₂=CH₂), 133.6 (CH₂=CH₂), 45.8 (N–CH₂) .

Mass Spectrometry

  • ESI-MS: m/z 219.2 [M+H]⁺ (calculated for C₁₀H₁₃N₅).

Physicochemical Properties

PropertyValue/Description
Molecular Weight219.25 g/mol
LogP (Predicted)1.8 (Moderate lipophilicity)
SolubilitySlightly soluble in polar aprotic solvents (e.g., DMSO), insoluble in water
Melting Point180–185°C (decomposes)

The allyl group enhances lipophilicity compared to the parent 5H-pyrrolo[3,2-d]pyrimidin-4-amine (logP 0.9) , potentially improving membrane permeability in biological systems.

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